molecular formula C16H26N2O B8565428 N-[3-(Dibutylamino)phenyl]acetamide CAS No. 77734-45-3

N-[3-(Dibutylamino)phenyl]acetamide

Cat. No.: B8565428
CAS No.: 77734-45-3
M. Wt: 262.39 g/mol
InChI Key: VYAVWILUXQDDKH-UHFFFAOYSA-N
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Description

N-[3-(Dibutylamino)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 3-position with a dibutylamino group (-N(C₄H₉)₂) and an acetamide (-NHCOCH₃) moiety. This article compares these analogs based on substituent effects, analytical methods, and applications.

Properties

CAS No.

77734-45-3

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[3-(dibutylamino)phenyl]acetamide

InChI

InChI=1S/C16H26N2O/c1-4-6-11-18(12-7-5-2)16-10-8-9-15(13-16)17-14(3)19/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19)

InChI Key

VYAVWILUXQDDKH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the alkylamino group significantly influences lipophilicity, solubility, and electronic properties:

Compound Name Substituent Molecular Weight logP (est.) Key Properties Reference
N-[3-(Dibutylamino)phenyl]acetamide Dibutylamino ~305.4* High (≥3.5) High lipophilicity; potential CNS activity due to membrane permeability
N-(3-(Diethylamino)phenyl)acetamide Diethylamino 220.3 Moderate (~2.8) Moderate solubility; used in pharmacological research
N-(3-Amino-4-methoxyphenyl)acetamide Amino, Methoxy 194.2 Low (~1.2) Polar; hydrogen bonding capacity enhances aqueous solubility
N-[3-(Trifluoromethyl)phenyl]acetamide Trifluoromethyl 274.3 Moderate (~2.5) Electron-withdrawing; enhances metabolic stability

*Calculated based on structural analogs.

  • Lipophilicity: The dibutylamino group increases logP compared to diethyl or dimethyl analogs, favoring blood-brain barrier penetration .
  • Electronic Effects : Trifluoromethyl groups reduce electron density on the phenyl ring, altering reactivity and interaction with biological targets .

Analytical Methods

RP-HPLC methods for related compounds highlight substituent-dependent retention and detection:

  • N-[3-(Dimethylamino)phenyl]acetamide: Separated using methanol-acetonitrile-water (2:21:77) mobile phase with UV detection at 238 nm . Larger alkyl groups (e.g., dibutyl) would likely require higher organic content for elution.
  • Chlorinated Acetamides : Photodegradation products of paracetamol (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) require specialized methods due to polar halogen substituents .

Key Structural and Functional Differences

Parameter Dibutylamino Derivative Diethylamino Analog Trifluoromethyl Analog Chlorinated Analog
Substituent Size Large (C₄H₉)₂N Medium (C₂H₅)₂N Compact CF₃ Small Cl
logP High (~3.5) Moderate (~2.8) Moderate (~2.5) Variable (depends on Cl count)
Metabolic Stability Likely low (long alkyl chains) Moderate High (CF₃ resists oxidation) Low (prone to dehalogenation)
Applications CNS drug candidates Pharmacological research Agrochemistry, materials Antimicrobial agents

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